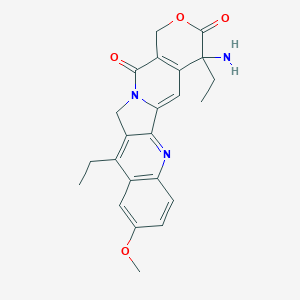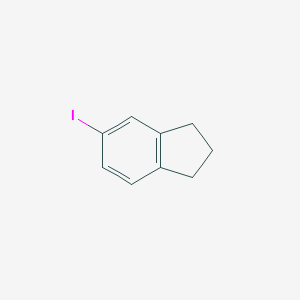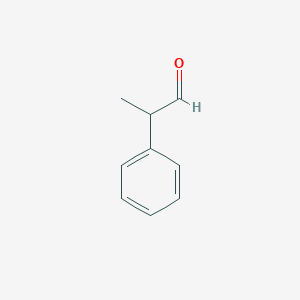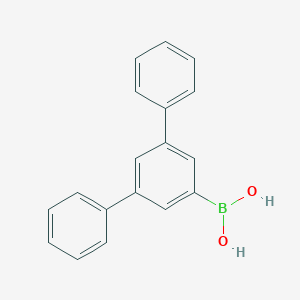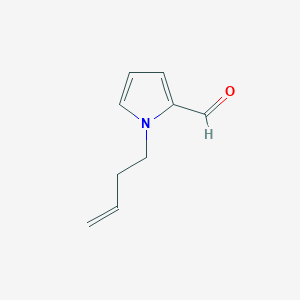
1-(3-Butenyl)-1H-pyrrole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Butenyl)-1H-pyrrole-2-carbaldehyde is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as 3-Butenylpyrrole-2-carboxaldehyde and is a member of the pyrrole family of compounds. The unique chemical structure of 1-(3-Butenyl)-1H-pyrrole-2-carbaldehyde makes it a valuable tool for researchers investigating various biochemical and physiological processes.
作用机制
The mechanism of action of 1-(3-Butenyl)-1H-pyrrole-2-carbaldehyde is based on its ability to react with ROS, leading to the formation of a fluorescent product. This reaction is highly specific and sensitive, making the compound an ideal tool for the detection of ROS in cells.
生化和生理效应
The biochemical and physiological effects of 1-(3-Butenyl)-1H-pyrrole-2-carbaldehyde are still being studied. However, the compound has been shown to have low toxicity and is considered safe for use in laboratory experiments. The compound has also been shown to have antioxidant properties, which may have potential therapeutic applications.
实验室实验的优点和局限性
One of the main advantages of using 1-(3-Butenyl)-1H-pyrrole-2-carbaldehyde in laboratory experiments is its high sensitivity and specificity for ROS detection. However, the compound is relatively expensive and requires specialized equipment for detection. Additionally, the compound has limited solubility in water, which may limit its use in certain experiments.
未来方向
There are many potential future directions for research involving 1-(3-Butenyl)-1H-pyrrole-2-carbaldehyde. One area of interest is the development of new fluorescent probes based on the chemical structure of the compound. Additionally, researchers are investigating the potential therapeutic applications of the compound, particularly in the treatment of diseases associated with oxidative stress. Finally, there is ongoing research into the synthesis and optimization of the compound, with the aim of improving its sensitivity and reducing its cost.
合成方法
The synthesis of 1-(3-Butenyl)-1H-pyrrole-2-carbaldehyde involves the reaction of 3-buten-1-ol with pyrrole-2-carboxaldehyde in the presence of a catalyst. This method has been extensively studied and optimized to produce high yields of the compound.
科学研究应用
1-(3-Butenyl)-1H-pyrrole-2-carbaldehyde has been used in a wide range of scientific research applications. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. The compound is also used as a building block in the synthesis of various organic compounds, including natural products and pharmaceuticals.
属性
CAS 编号 |
135192-15-3 |
|---|---|
产品名称 |
1-(3-Butenyl)-1H-pyrrole-2-carbaldehyde |
分子式 |
C9H11NO |
分子量 |
149.19 g/mol |
IUPAC 名称 |
1-but-3-enylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO/c1-2-3-6-10-7-4-5-9(10)8-11/h2,4-5,7-8H,1,3,6H2 |
InChI 键 |
SAIOVHBPLJLSFI-UHFFFAOYSA-N |
SMILES |
C=CCCN1C=CC=C1C=O |
规范 SMILES |
C=CCCN1C=CC=C1C=O |
同义词 |
1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (9CI)](/img/structure/B145449.png)
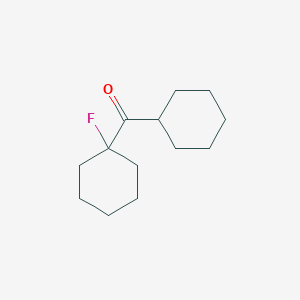
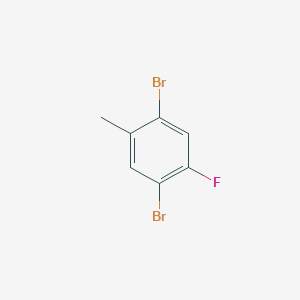
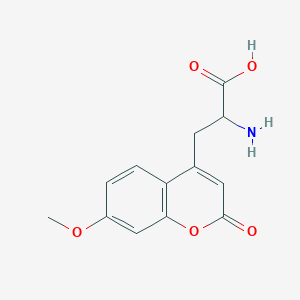
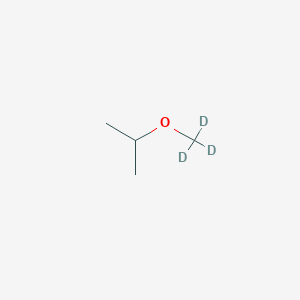
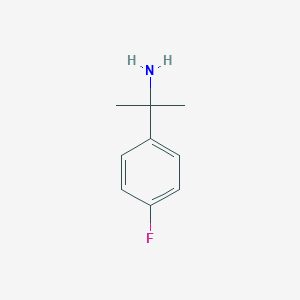
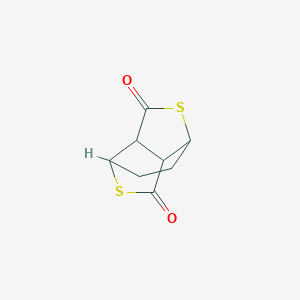
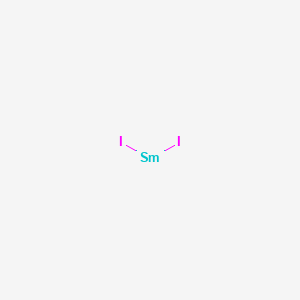
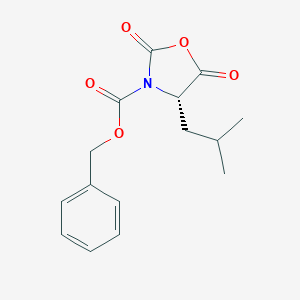
![3-Nitro-6-azabenzo[a]pyrene](/img/structure/B145465.png)
